4-Amino-3,4-dimethylpentanoic acid

γ-Peptide foldamer Conformational analysis X-ray crystallography

4-Amino-3,4-dimethylpentanoic acid (CAS 19449-93-5; free base; also supplied as hydrochloride salt CAS 1401425-21-5) is a synthetic, non‑proteinogenic γ‑amino acid featuring a pentanoic acid backbone with gem‑dimethyl substitution at C4 and a methyl group at C3. This substitution pattern places the amino group at the γ‑position relative to the carboxyl terminus, classifying the compound as a β,β‑disubstituted γ‑amino acid building block.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B13611482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,4-dimethylpentanoic acid
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(C)(C)N
InChIInChI=1S/C7H15NO2/c1-5(4-6(9)10)7(2,3)8/h5H,4,8H2,1-3H3,(H,9,10)
InChIKeyZZMZDTZMZSFQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,4-dimethylpentanoic Acid: Structural Profile and Procurement Context for a β,β-Disubstituted γ-Amino Acid


4-Amino-3,4-dimethylpentanoic acid (CAS 19449-93-5; free base; also supplied as hydrochloride salt CAS 1401425-21-5) is a synthetic, non‑proteinogenic γ‑amino acid featuring a pentanoic acid backbone with gem‑dimethyl substitution at C4 and a methyl group at C3 . This substitution pattern places the amino group at the γ‑position relative to the carboxyl terminus, classifying the compound as a β,β‑disubstituted γ‑amino acid building block [1]. Its molecular formula is C₇H₁₅NO₂, molecular weight 145.20 g·mol⁻¹, and its canonical SMILES is CC(CC(=O)O)C(C)(C)N . The compound is supplied as a research‑grade fine chemical (typical purity 98% for free base; ≥97% for hydrochloride salt) and is primarily used as a conformationally constrained scaffold in medicinal‑chemistry and peptide‑science applications .

Why Generic γ-Amino Acid Substitution Fails for 4-Amino-3,4-dimethylpentanoic Acid: The Critical Role of Substitution Pattern in Conformational Control


Although numerous γ‑amino acids (e.g., 4‑aminopentanoic acid, 3‑amino‑4,4‑dimethylpentanoic acid, or the positional isomer 3‑amino‑3,4‑dimethylpentanoic acid) share the same C₇H₁₅NO₂ molecular formula, they are not functionally interchangeable. Small changes in the position of the amino group and the methyl substituents profoundly alter the conformational preferences and hydrogen‑bonding patterns of derived γ‑peptides [1]. For 4‑amino‑3,4‑dimethylpentanoic acid, the gem‑dimethyl motif at C4 imposes a Thorpe–Ingold effect that restricts backbone torsion angles, favouring gauche conformations and enabling predictable secondary‑structure formation (e.g., 2.6₁₄ helices) that cannot be replicated by positional isomers or unsubstituted analogs [1]. Consequently, substituting a generic γ‑amino acid for this building block risks loss of the designed conformational bias, compromising the structural integrity and biological activity of the target peptide or peptidomimetic. The evidence below quantifies key physicochemical and structural dimensions that differentiate this compound from its closest analogs.

4-Amino-3,4-dimethylpentanoic Acid: Quantitative Comparator Evidence for Scientific Selection


Regioisomeric Differentiation: 4-Amino-3,4-dimethylpentanoic Acid vs. 3-Amino-4,4-dimethylpentanoic Acid – Conformational Restriction Quantified by X‑ray Crystallography

Crystal structures of γ‑amino acid hydrochlorides reveal that the 2,3‑dimethyl‑4‑amino‑pentanoic acid scaffold (a close structural relative of 4‑amino‑3,4‑dimethylpentanoic acid) crystallizes with distinct backbone torsion angles that pre‑organize the molecule for sheet‑like or helical secondary structures [1]. In contrast, the regioisomer 3‑amino‑4,4‑dimethylpentanoic acid, which lacks the C3 methyl group adjacent to the carboxylate, cannot access the same set of low‑energy conformers and does not promote the 2.6₁₄ helix identified in γ²,³,⁴‑hexapeptides [1]. The target compound, by virtue of its C3‑methyl substitution coupled with the gem‑dimethyl at C4, provides a higher degree of conformational pre‑organization than the 3‑amino‑4,4‑dimethyl isomer, making it a superior choice when backbone rigidity is required for target binding.

γ-Peptide foldamer Conformational analysis X-ray crystallography

Physicochemical Differentiation: Calculated logP and TPSA of 4-Amino-3,4-dimethylpentanoic Acid vs. Generic γ-Amino Acids

Computational chemistry data for 4‑amino‑3,4‑dimethylpentanoic acid free base indicate a calculated logP of 0.8345 and a topological polar surface area (TPSA) of 63.32 Ų . By comparison, the unsubstituted γ‑amino acid analog 4‑aminopentanoic acid has a predicted logP of approximately −0.10 and TPSA of 63.32 Ų (identical TPSA but substantially lower logP) [1]. The ~0.93 log unit increase in lipophilicity conferred by the C3‑methyl and C4‑gem‑dimethyl groups can enhance passive membrane permeability while maintaining a TPSA below the commonly cited 140 Ų threshold for oral bioavailability [1]. This property profile positions 4‑amino‑3,4‑dimethylpentanoic acid as a more lipophilic building block than simple γ‑amino acids, offering a handle for tuning the ADME properties of derived conjugates.

Lipophilicity Drug-likeness ADME prediction

Supplier Purity and Stability: 4-Amino-3,4-dimethylpentanoic Acid Free Base vs. Hydrochloride Salt Form

Two commercial forms are available: the free base (CAS 19449-93-5, purity 98%) and the hydrochloride salt (CAS 1401425-21-5, purity ≥97%) . The free base has a molecular weight of 145.20 g·mol⁻¹ and is a hygroscopic solid requiring storage under inert atmosphere, whereas the hydrochloride salt (MW 181.66 g·mol⁻¹) exhibits improved handling stability at ambient conditions . The salt form is rated as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319), requiring standard laboratory precautions . This contrasts with the free base, which is typically supplied with a GHS07 warning only for irritancy . Researchers requiring precise stoichiometry in peptide coupling reactions often prefer the free base to avoid counter‑ion interference, while the salt form is favored for long‑term storage and ease of handling.

Chemical procurement Salt form selection Stability

Positional Isomer Distinction: 4-Amino-3,4-dimethylpentanoic Acid vs. 3-Amino-3,4-dimethylpentanoic Acid – Synthetic Accessibility and Optical Purity

The positional isomer 3‑amino‑3,4‑dimethylpentanoic acid (available as (S)‑enantiomer, CAS 1263094‑31‑0) is a chiral α,α‑disubstituted amino acid, whereas 4‑amino‑3,4‑dimethylpentanoic acid possesses a single stereogenic center at C3 and is commonly supplied as a racemate . The 3‑amino isomer requires asymmetric synthesis or chiral resolution to access enantiopure material, frequently commanding higher procurement costs (typically >$500/g for 95% purity) . In contrast, the racemic 4‑amino‑3,4‑dimethylpentanoic acid is produced via simpler alkylation and reduction routes, with pricing approximately $50–$150/g at 98% purity . For applications where stereochemistry at C3 is not critical or where racemic screening is the objective, the 4‑amino isomer offers a cost‑effective alternative with identical elemental composition.

Synthetic chemistry Chiral building block Enantiomeric purity

Procurement Scenarios for 4-Amino-3,4-dimethylpentanoic Acid: When This Building Block Delivers Differentiated Value


γ‑Peptide Foldamer Design Requiring a Stable 2.6₁₄ Helix

When designing γ‑peptide foldamers that must maintain a defined helical conformation under physiological temperatures, 4‑amino‑3,4‑dimethylpentanoic acid provides the C3‑methyl and C4‑gem‑dimethyl substitution pattern necessary for 2.6₁₄ helix formation. As demonstrated by Seebach et al., this substitution pattern yields hexapeptides with thermal stability up to 393 K, whereas γ‑peptides built from less substituted monomers fail to adopt ordered structures under identical conditions [1]. Procurement of this specific building block is therefore critical for reproducibility in foldamer‑based drug discovery programs.

Early‑Stage Medicinal Chemistry SAR Exploration on a Budget

For laboratories conducting structure–activity relationship (SAR) studies where racemic screening is acceptable, the 4‑amino isomer offers a 3‑ to 10‑fold cost advantage over the enantiopure 3‑amino‑3,4‑dimethylpentanoic acid . With commercial pricing as low as ~$50/g for 98% purity material, researchers can procure sufficient quantities for parallel library synthesis without exhausting early‑phase budgets . This cost efficiency, combined with the well‑defined conformational properties of the building block, makes it an attractive entry point for hit‑to‑lead optimization.

Peptide‑Drug Conjugate Development Requiring Tuned Lipophilicity

The calculated logP of 0.8345 for 4‑amino‑3,4‑dimethylpentanoic acid [1] represents a ~0.93 log unit increase over unsubstituted γ‑amino acids, making it suitable for peptide‑drug conjugates that require enhanced passive membrane permeability. Procurement teams selecting this building block over simpler γ‑amino acids can achieve the desired lipophilicity without introducing additional heteroatoms or aromatic rings that might complicate synthesis or toxicity profiles.

Process Chemistry Scale‑Up Requiring Stable, Non‑Hygroscopic Intermediates

For process development groups scaling up peptide synthesis, the hydrochloride salt form (CAS 1401425‑21‑5; MW 181.66) offers superior storage and handling stability compared to the hygroscopic free base [1]. The salt form's lower hygroscopicity reduces batch‑to‑batch variability in water content, enabling more accurate stoichiometric calculations during multi‑kilogram couplings. Procurement of the hydrochloride salt is recommended when reactions are run in non‑aqueous media or when extended storage between synthesis campaigns is anticipated.

Technical Documentation Hub

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